Cyclodiol

Description

Structure

3D Structure

Properties

IUPAC Name |

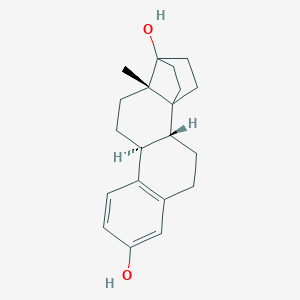

(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXXZMDWSWSCSI-UYUJGIFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H](C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921978 | |

| Record name | 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116229-13-1 | |

| Record name | 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116229-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zk 115194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-115194 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH2S6QPT38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclodiol (ZK-115194): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen that was the subject of research in the 1990s.[1] As a derivative of estradiol (B170435), its structure is distinguished by an ethano bridge between the C14α and C17α positions.[1] Although it demonstrated potent estrogenic activity, this compound was never commercially marketed. This guide provides a comprehensive overview of its basic properties, leveraging available scientific and patent literature.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its core chemical identity is that of a modified estradiol molecule.

Table 1: Chemical and Physical Properties of this compound (ZK-115194)

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-14,17-ethanocyclopenta[a]phenanthren-17-ol | Inferred from structure |

| Synonyms | ZK-115194, Cycloestradiol, 14α,17α-Ethano-17β-estradiol, 14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol | [1] |

| Molecular Formula | C₂₀H₂₆O₂ | |

| Molecular Weight | 298.42 g/mol | |

| CAS Number | 116229-13-1 | |

| Boiling Point | 473.4°C at 760 mmHg | |

| LogP | 4.14 | |

| Vapor Pressure | 9.08E-10mmHg at 25°C |

Pharmacological Profile

This compound is a potent agonist of the estrogen receptor alpha (ERα), with a binding affinity and transactivational capacity comparable to the endogenous ligand, estradiol.

Mechanism of Action

As an estrogen receptor agonist, this compound mimics the action of estradiol. It binds to and activates estrogen receptors, which are ligand-activated transcription factors. This binding initiates a cascade of molecular events that modulate the expression of target genes. The primary known target of this compound is the estrogen receptor alpha (ERα). Upon binding, the receptor likely undergoes a conformational change, dimerizes, and translocates to the nucleus where it interacts with estrogen response elements (EREs) on the DNA to regulate gene transcription.[2][3][4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its high-affinity binding to the human estrogen receptor α (ERα).

Table 2: Pharmacodynamic Properties of this compound (ZK-115194)

| Parameter | Value | Notes | Source |

| Relative Binding Affinity (RBA) for human ERα | 100% | Relative to Estradiol (100%) | [1] |

| Transactivational Capacity at ERα | Similar to Estradiol | [1] | |

| Potency (subcutaneous injection) | Comparable to Estradiol | [1] | |

| Genotoxicity | Similar to Estradiol | [1] |

No specific binding affinity data (Ki or IC50) for ERβ has been found in publicly available literature.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in postmenopausal women.

Table 3: Pharmacokinetic Parameters of this compound (ZK-115194) in Postmenopausal Women

| Parameter | Value | Dosing | Source |

| Absolute Bioavailability (Oral) | 33 ± 19% | Single 240 µg oral dose | [5] |

| Elimination Half-life | 28.7 ± 9.6 hours | Intravenous administration | [5] |

Experimental Protocols

While the exact protocols for the studies on this compound (ZK-115194) are not publicly available, the following represent standard methodologies for the key assays mentioned in the literature.

Estrogen Receptor Competitive Binding Assay (Generic Protocol)

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

-

Preparation of ER-containing cytosol: Uteri from ovariectomized rats or recombinant human ERα are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the ER-containing cytosol in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Estrogen Receptor Transactivation Assay (Generic Protocol)

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

-

Cell Culture: A human cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα, or a HeLa cell line stably transfected with the human ERα gene) is cultured in an appropriate medium. The cells are also stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound) or a vehicle control. A positive control, such as estradiol, is also included.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Synthesis

Visualizations

Signaling Pathway

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway activated by this compound.

Experimental Workflow

Caption: Conceptual workflow for in vitro characterization of this compound.

Conclusion

This compound (ZK-115194) is a potent synthetic estrogen with a pharmacological profile very similar to that of estradiol, particularly in its high affinity for the estrogen receptor alpha. Its development did not proceed to market, and as such, a complete public record of its properties and the specific experimental details of its characterization are limited. This guide consolidates the available information to provide a foundational understanding of this compound for scientific and drug development professionals.

References

- 1. This compound [medbox.iiab.me]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen receptor alpha - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DE3838779A1 - 14 (ALPHA), 17 (ALPHA) ETHANO ESTRATRIENE - Google Patents [patents.google.com]

The Synthesis and Discovery of Cyclodiol: A Technical Overview for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen that emerged from research endeavors in the 1990s.[1] Characterized by a unique 14α,17α-ethano bridge, this estradiol (B170435) derivative exhibits a pharmacological profile comparable to the endogenous hormone 17β-estradiol. Despite its potent estrogenic activity, this compound was never commercialized. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Pharmacological Profile

This compound, also known as 14α,17α-Ethano-17β-estradiol, is a synthetic estrogen that was the subject of study in the 1990s.[1] It is a derivative of estradiol distinguished by a carbon bridge between the C14α and C17α positions.[1] Pharmacological studies revealed that this compound possesses a high affinity for the human estrogen receptor alpha (ERα), with a relative binding affinity that is 100% that of estradiol.[1] This strong binding affinity translates to a comparable transactivational capacity and potency to estradiol when administered via subcutaneous injection.[1]

Pharmacokinetic studies in postmenopausal women have provided key insights into the absorption, distribution, metabolism, and excretion of this compound. Following oral administration, it exhibits an absolute bioavailability of 33 ± 19% and has an elimination half-life of 28.7 hours.[1] Similar to estradiol, this compound has also demonstrated genotoxic potential.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data available for this compound, providing a comparative perspective with the parent hormone, 17β-estradiol.

| Parameter | This compound (ZK-115194) | 17β-Estradiol | Reference |

| Relative Binding Affinity (ERα) | 100% | 100% (Reference) | [1] |

| Absolute Bioavailability (Oral) | 33 ± 19% | ~1-10% | [1] |

| Elimination Half-life | 28.7 hours | ~1-2 hours (oral) | [1] |

Synthesis of this compound

The synthesis of this compound (14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol) is detailed in German patent DE3838779A1. The following protocol is an interpretation of the key synthetic steps described therein.

Experimental Protocol: Synthesis of this compound

Step 1: Thioacetal Formation

-

Estrone (B1671321) is reacted with a suitable thiol, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the corresponding 17-dithiolane derivative. This step protects the C17 ketone.

Step 2: Introduction of the Ethano Bridge Precursor

-

The protected estrone derivative is then treated with a strong base, such as n-butyllithium, to generate a carbanion.

-

This is followed by a reaction with a suitable electrophile, such as 1,2-dibromoethane, to introduce the two-carbon unit that will form the ethano bridge.

Step 3: Desulfurization and Ring Closure

-

The dithiolane protecting group is removed, and the ethano bridge is formed through a desulfurization reaction, typically using Raney nickel in a solvent like ethanol. This step results in the formation of the 14α,17α-ethano-estrone derivative.

Step 4: Reduction of the C17-Ketone

-

The final step involves the reduction of the C17-ketone to the corresponding 17β-hydroxyl group. This is achieved using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent system (e.g., methanol/tetrahydrofuran).

Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.

Synthesis Workflow Diagram

Mechanism of Action and Signaling Pathway

As a potent estrogen, this compound is presumed to exert its biological effects primarily through the activation of estrogen receptors, which are members of the nuclear hormone receptor superfamily. The generally accepted mechanism of action for estrogens, which is applicable to this compound, involves both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of the estrogenic molecule across the cell membrane and its binding to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either the activation or repression of gene expression, ultimately resulting in the physiological effects of the estrogen.

Estrogen Signaling Pathway Diagram

Key Experimental Protocols

The following section details the methodology for a key experiment used to characterize the biological activity of estrogenic compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the relative binding affinity of a test compound for the estrogen receptor compared to a reference ligand, typically radiolabeled 17β-estradiol.

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the specific binding of a radiolabeled estrogen to the estrogen receptor (IC50).

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

Radiolabeled [³H]17β-estradiol

-

Unlabeled 17β-estradiol (for determining non-specific binding and as a reference competitor)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound (this compound) in the assay buffer.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant amount of rat uterine cytosol and a fixed concentration of [³H]17β-estradiol.

-

Competition: To these tubes, add increasing concentrations of either unlabeled 17β-estradiol or the test compound (this compound). A set of tubes without any competitor is used to determine total binding, and a set with a large excess of unlabeled 17β-estradiol is used to determine non-specific binding.

-

Incubation: Incubate the tubes at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]17β-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

Experimental Workflow Diagram

Conclusion

This compound represents an interesting synthetic estrogen with potent biological activity comparable to estradiol. Its unique bridged structure offers a rigid conformation that likely contributes to its high affinity for the estrogen receptor. While it did not proceed to market, the study of this compound provides valuable insights into the structure-activity relationships of steroidal estrogens. The data and protocols presented in this guide serve as a resource for researchers in the fields of endocrinology, medicinal chemistry, and drug development, highlighting the key aspects of this particular synthetic estrogen.

References

Cyclodiol: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic steroidal estrogen that was investigated in the 1990s.[1] As a derivative of estradiol, it possesses a unique structural modification—a bridge between the C14α and C17α positions—which confers distinct pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and the biological context of this compound, with a focus on its interaction with the estrogen receptor.

Chemical Structure and Nomenclature

The molecular structure of this compound is characterized by a rigidified steroid backbone due to the ethano bridge. This structural feature significantly influences its interaction with the estrogen receptor.

IUPAC Names:

Two IUPAC names have been associated with the structure of this compound, reflecting different systematic naming conventions:

-

(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol [2]

-

(8R,9S,13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-ethanocyclopenta[a]phenanthrene-3,17(6H)-diol [1]

Both names describe the same enantiomerically pure compound. The core of the molecule is a cyclopenta[a]phenanthrene ring system, which is characteristic of steroids.

Chemical Structure Diagram

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₂ | |

| Molecular Weight | 298.42 g/mol | |

| Absolute Bioavailability (oral, in women) | 33 ± 19% | [1][3] |

| Elimination Half-life (in women) | 28.7 hours | [1][3] |

| Relative Binding Affinity for human ERα (vs. Estradiol) | 100% | [1] |

Experimental Protocols

While specific, detailed synthesis and in vivo experimental protocols for this compound (ZK-115194) are not publicly available, this section outlines the general methodologies that would be employed for the synthesis, pharmacokinetic analysis, and receptor binding affinity determination of a compound of this nature.

General Synthesis of 14α,17α-ethano-estradiol Derivatives

The synthesis of this compound and its analogs generally starts from a commercially available steroid precursor, such as estrone (B1671321). The key step involves the formation of the 14α,17α-ethano bridge. A plausible synthetic route would involve:

-

Protection of the 3-hydroxyl group: The phenolic hydroxyl group of estrone is typically protected, for example, as a methyl ether, to prevent its reaction in subsequent steps.

-

Introduction of a precursor to the ethano bridge at C17: This could be achieved by reacting the 17-keto group with a suitable nucleophile, such as an organometallic reagent, to introduce a two-carbon unit.

-

Cyclization to form the ethano bridge: An intramolecular reaction, often acid-catalyzed, would be employed to form the bond between C14 and the introduced two-carbon unit at C17.

-

Deprotection of the 3-hydroxyl group: The protecting group on the 3-hydroxyl is removed to yield the final diol product.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

In Vivo Pharmacokinetic Studies in Humans

The pharmacokinetic properties of this compound were evaluated in postmenopausal women. A typical experimental design for such a study would involve the following steps:

-

Subject Recruitment: A cohort of healthy, postmenopausal women meeting specific inclusion and exclusion criteria would be recruited.

-

Drug Administration: A single oral dose of this compound would be administered to the subjects after an overnight fast.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4][5]

-

Plasma Preparation: Blood samples would be centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples would be determined using a validated, sensitive, and specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[6]

Estrogen Receptor Binding Affinity Assay

The binding affinity of this compound for the estrogen receptor (ER) is a critical determinant of its biological activity. A competitive radioligand binding assay is a standard method to determine this.[7][8][9]

-

Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα, is prepared.[2]

-

Radioligand: A radiolabeled estrogen, typically [³H]-estradiol, is used as the tracer.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand, often by filtration or hydroxylapatite adsorption.[2]

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference compound (e.g., estradiol).

Biological Activity and Signaling Pathway

This compound is a potent estrogen agonist, exhibiting a binding affinity for the human estrogen receptor alpha (ERα) that is comparable to that of the endogenous ligand, estradiol.[1] As an estrogen agonist, this compound is expected to exert its biological effects through the canonical estrogen receptor signaling pathway.

Upon entering a target cell, this compound binds to and activates the estrogen receptor, which is predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcriptional machinery, ultimately leading to the transcription of estrogen-responsive genes. The products of these genes mediate the physiological effects of estrogens.

Estrogen Receptor Signaling Pathway Diagram

Caption: Generalized estrogen receptor signaling pathway activated by this compound.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Comparative pharmacokinetics of two new steroidal estrogens and ethinylestradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgill.ca [mcgill.ca]

- 5. Phlebotomy Procedures Required in Pharmacokinetics Study [needle.tube]

- 6. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Cyclodiol's Interaction with Estrogen Receptor Alpha: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cyclodiol, also known by its developmental code name ZK-115194 and chemical name 14α,17α-Ethano-17β-estradiol, is a synthetic steroidal estrogen that was investigated in the 1990s.[1] Despite not being marketed, its potent estrogenic activity, particularly its interaction with Estrogen Receptor Alpha (ERα), makes it a subject of interest for understanding the structure-activity relationships of steroidal estrogens. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound on ERα, drawing from available data and the established principles of ERα signaling.

Quantitative Data Summary

Quantitative experimental data on the specific interaction of this compound with ERα is limited in the public domain. However, it has been reported to possess a high affinity for the human ERα, comparable to the endogenous ligand 17β-estradiol.

| Ligand | Target | Assay Type | Parameter | Value | Reference |

| This compound | Human ERα | Competitive Binding | Relative Binding Affinity (RBA) | 100% (relative to Estradiol) | [1] |

| This compound | Human ERα | Reporter Gene Assay | Transactivational Capacity | Similar to Estradiol | [1] |

| 17β-Estradiol | Human ERα | Saturation Binding | Kd | ~0.06-0.2 nM | Data from various studies |

| This compound | Human ERα | Saturation Binding | Kd | Data not available | |

| 17β-Estradiol | Human ERα | Reporter Gene Assay | EC50 | ~0.01-0.1 nM | Data from various studies |

| This compound | Human ERα | Reporter Gene Assay | EC50 | Data not available |

Table 1: Ligand Binding and Functional Potency Data. This table summarizes the available quantitative data for this compound's interaction with ERα and provides comparative values for the endogenous ligand, 17β-estradiol. The lack of specific Kd and EC50 values for this compound highlights the need for further research.

Putative Mechanism of Action of this compound on ERα

Based on its classification as a potent synthetic estrogen with high binding affinity and transactivational capacity similar to estradiol, the mechanism of action of this compound on ERα is presumed to follow the canonical pathway of estrogen signaling.

Ligand Binding and Conformational Change

The initiation of ERα signaling occurs upon the binding of a ligand to the ligand-binding domain (LBD) of the receptor. It is hypothesized that this compound, like estradiol, binds to the hydrophobic ligand-binding pocket within the ERα LBD. This binding event induces a critical conformational change in the receptor, most notably the repositioning of Helix 12. This repositioning creates a stable binding surface for the recruitment of coactivator proteins.

References

Cyclodiol: A Technical Guide to a Synthetic Steroidal Estrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen investigated in the 1990s.[1] While it never reached the market, its unique bridged structure and potent estrogenic activity make it a continued subject of interest for understanding estrogen receptor interactions and signaling. This technical guide provides a comprehensive overview of this compound, including its known quantitative estrogenic activity, detailed experimental protocols for its characterization, and a review of the signaling pathways it is presumed to modulate. This document is intended to serve as a foundational resource for researchers in endocrinology, pharmacology, and drug development.

Introduction to this compound

This compound, also known as 14α,17α-ethano-17β-estradiol, is a derivative of estradiol (B170435) characterized by an ethano bridge between the C14α and C17α positions.[1] This structural modification confers a high affinity for the estrogen receptor alpha (ERα) and a potency comparable to that of estradiol when administered subcutaneously.[1] Studies in women have determined its absolute bioavailability to be 33 ± 19% with an elimination half-life of 28.7 hours.[1] Like estradiol, it has demonstrated genotoxic potential.[1] This guide will synthesize the available data on this compound, present methodologies for its study, and illustrate its mechanistic pathways.

Quantitative Data Summary

The estrogenic profile of this compound has been partially characterized through binding affinity and pharmacokinetic studies. The following tables summarize the available quantitative data to facilitate comparison with other estrogenic compounds.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (%) |

| This compound | ERα | 100 [1] |

| This compound | ERβ | Data not available |

| 17β-Estradiol | ERα | 100 |

| 17β-Estradiol | ERβ | 100 |

Table 2: In Vitro Estrogenic Potency of this compound

| Assay Type | Cell Line | Endpoint | EC50 |

| This compound | MCF-7 | Cell Proliferation (E-Screen) | Data not available |

| This compound | Various | Reporter Gene Assay | Data not available |

| 17β-Estradiol | MCF-7 | Cell Proliferation (E-Screen) | ~1-10 pM |

| 17β-Estradiol | Various | Reporter Gene Assay | ~1-10 pM |

Table 3: Pharmacokinetic Properties of this compound in Women

| Parameter | Value |

| Absolute Bioavailability | 33 ± 19% [1] |

| Elimination Half-life | 28.7 hours [1] |

Experimental Protocols

The characterization of synthetic estrogens like this compound relies on standardized in vitro assays. The following are detailed protocols for key experiments.

Estrogen Receptor Competitive Binding Assay

Principle: This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.

Methodology:

-

Receptor Source: Prepare cytosol containing estrogen receptors from a suitable source, such as the uteri of ovariectomized Sprague-Dawley rats.

-

Radioligand: Use [³H]-17β-estradiol as the radiolabeled ligand.

-

Competitive Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled test compound (this compound). Include a control with only the radioligand and receptor to determine maximum binding, and a control with a large excess of unlabeled 17β-estradiol to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.

-

Quantification: Centrifuge the HAP slurry, wash to remove unbound ligand, and measure the radioactivity of the pellet using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

Principle: This bioassay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove any estrogenic compounds.

-

Cell Seeding: Plate the cells in 96-well plates at a low density and allow them to attach.

-

Treatment: Replace the seeding medium with experimental medium containing a range of concentrations of the test compound (this compound). Include a positive control series with 17β-estradiol and a negative control with vehicle only.

-

Incubation: Incubate the cells for 6-7 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: Fix the cells and stain with a protein dye such as sulforhodamine B (SRB). Solubilize the bound dye and measure the absorbance, which is proportional to the cell number.

-

Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The EC50 (the concentration that produces 50% of the maximal proliferative effect) is determined from the dose-response curve. The relative proliferative effect (RPE) can also be calculated by comparing the maximal effect of the test compound to that of 17β-estradiol.

Signaling Pathways and Experimental Workflows

As a potent estrogen, this compound is expected to activate both genomic and non-genomic estrogen signaling pathways.

Classical Genomic Estrogen Signaling Pathway

This pathway involves the activation of nuclear estrogen receptors, leading to the regulation of gene transcription.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Estrogen Signaling Pathway

Rapid, non-genomic effects of estrogens are initiated at the cell membrane and involve the activation of various kinase cascades.

Caption: Non-genomic estrogen signaling initiated by this compound.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a synthetic estrogen.

Caption: In vitro workflow for characterizing this compound's estrogenicity.

Conclusion

This compound is a potent synthetic steroidal estrogen with a high binding affinity for ERα. While comprehensive data on its interaction with ERβ and its in vitro functional potency are lacking in publicly available literature, its known characteristics suggest it acts as a strong estrogen, likely through both genomic and non-genomic pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this compound and other novel synthetic estrogens. The existing data gaps highlight the need for continued research to fully elucidate the pharmacological profile of such compounds for potential applications in endocrinology and drug discovery.

References

Early Research & Development of ZK-115194: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Refined: December 18, 2025

Introduction

ZK-115194 is a novel steroidal estrogen developed with the objective of improving upon the pharmacokinetic profile of existing estrogens, such as ethinylestradiol (EE2). Structurally, ZK-115194 is a derivative of natural estradiol, modified with a 14α, 17α-bridging. This structural alteration was designed to protect the molecule from rapid metabolic degradation during absorption and first-pass metabolism in the liver, a common challenge with orally administered estrogens. This technical guide provides a detailed overview of the early research and development of ZK-115194, with a primary focus on its pharmacokinetic properties as determined in early clinical studies. Information regarding the preclinical development of ZK-115194, including its mechanism of action, receptor binding affinity, and in vivo efficacy in animal models, is not extensively available in the public domain.

Pharmacokinetic Profile in Postmenopausal Women

A key clinical study investigated the pharmacokinetic properties of ZK-115194 in comparison to another new estrogen, ZK 136295, and the widely used ethinylestradiol (EE2). The study was conducted in a cohort of 54 postmenopausal women.[1]

Experimental Protocol: Clinical Pharmacokinetic Study

Study Design: The study was designed to compare the pharmacokinetic profiles of the three compounds after single intravenous and oral administrations.

-

Participants: 54 healthy postmenopausal women.

-

Dosing:

-

Intravenous (IV): 60 micrograms of each compound.

-

Oral: 120 micrograms and 240 micrograms of each compound.

-

-

Drug Concentration Analysis:

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters obtained for ZK-115194 and the comparator compounds.

| Pharmacokinetic Parameter | ZK-115194 | ZK 136295 | Ethinylestradiol (EE2) |

| Mean Terminal Half-life (hours) | 28.7 | 12.3 | 26.1 |

| Absolute Bioavailability (120 mcg oral dose) | Not explicitly stated, but a two-fold increase was seen with the 240 mcg dose. | ~40% | ~40% |

| Absolute Bioavailability (240 mcg oral dose) | 33% +/- 19% | ~70% | ~70% |

Data sourced from a comparative pharmacokinetic study in postmenopausal women.[1]

Key Findings and Observations

The study revealed that ZK-115194 possesses the longest mean terminal half-life of the three compounds tested, suggesting a prolonged presence in the systemic circulation.[1] However, the 14α, 17α-bridging modification did not lead to a superior oral bioavailability compared to EE2, which features a 17α-ethinyl group.[1] The absolute bioavailability of ZK-115194 after a 240 microgram oral dose was approximately 33%, which was considerably lower than that of ZK 136295 and EE2 at the same dose.[1]

Interestingly, doubling the oral dose of ZK-115194 from 120 to 240 micrograms resulted in a two-fold increase in its absolute bioavailability. A similar dose-dependent increase in bioavailability was observed for EE2.[1] Despite the structural modification aimed at reducing metabolic degradation, ZK-115194 demonstrated a reduced and highly variable systemic availability, similar to that of EE2.[1]

Visualizations

Experimental Workflow: Clinical Pharmacokinetic Study

Caption: Workflow of the comparative pharmacokinetic study.

Logical Relationship: Bioavailability and Structural Modification

Caption: Hypothesized vs. Observed Bioavailability of ZK-115194.

Conclusion

The early clinical development of ZK-115194 focused on evaluating its potential for an improved pharmacokinetic profile compared to existing estrogens. While the structural modification of a 14α, 17α-bridge in ZK-115194 resulted in a longer terminal half-life, it did not translate to enhanced oral bioavailability in postmenopausal women. The compound exhibited reduced and variable systemic availability, similar to ethinylestradiol. Further research would be necessary to fully elucidate the metabolic pathways of ZK-115194 and to explore its pharmacodynamic properties and potential clinical utility. The lack of publicly available preclinical data, including receptor binding and in vivo efficacy studies, limits a more comprehensive understanding of its early development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclohexanediol isomers. Due to the general nature of the term "Cyclodiol," this document focuses on the well-characterized and fundamental isomers of cyclohexanediol: 1,2-, 1,3-, and 1,4-cyclohexanediol, including their cis and trans stereoisomers. The information is presented to support research, drug development, and other scientific applications.

General Properties

Cyclohexanediols are cyclic organic compounds featuring a cyclohexane (B81311) ring substituted with two hydroxyl (-OH) groups.[1] Their molecular formula is C₆H₁₂O₂, with a molecular weight of approximately 116.16 g/mol .[2][3] The presence of polar hydroxyl groups allows for hydrogen bonding, influencing their solubility and reactivity.[1] These compounds are versatile intermediates in the synthesis of pharmaceuticals, polymers, and other organic molecules.[1][4]

Physical and Chemical Properties of Cyclohexanediol Isomers

The physical and chemical properties of cyclohexanediol isomers vary significantly based on the position and stereochemistry of the hydroxyl groups. The following tables summarize key quantitative data for the most common isomers.

Table 1: General and Physical Properties of Cyclohexanediol Isomers

| Property | cis-1,2-Cyclohexanediol (B155557) | trans-1,2-Cyclohexanediol | cis-1,3-Cyclohexanediol | trans-1,3-Cyclohexanediol | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |

| CAS Number | 1792-81-0[5] | 1460-57-7[5] | 823-18-7[6] | 5515-64-0[7] | 931-71-5 | 6995-79-5[7] |

| Molecular Formula | C₆H₁₂O₂[8] | C₆H₁₂O₂[9] | C₆H₁₂O₂[2] | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight ( g/mol ) | 116.16[8] | 116.16[9] | 116.16[2] | 116.16 | 116.16 | 116.16 |

| Appearance | White to light beige crystalline powder[8][10] | White or cream crystalline powder[7][9] | Viscous liquid after melting[11][12] | - | - | - |

| Melting Point (°C) | 97-101[10] | 100-104[13][14] | - | - | - | 98-100[4] |

| Boiling Point (°C) | 116 (°C / 13 mmHg)[15] | 231-233[14] | 246-247[11][12] | 125 (°C / 5 mmHg)[6] | - | 150 (°C / 20 mmHg)[4] |

| Solubility | Slightly soluble in water; soluble in methanol[10][15] | Soluble in water, chloroform, and methanol[7][13][14] | Soluble in water[11][12] | - | - | Highly soluble in water[4] |

| pKa | 14.49 ± 0.40 (Predicted)[10][16] | 14.49 ± 0.40 (Predicted)[7] | - | - | - | - |

Experimental Protocols

Detailed methodologies for the synthesis of key cyclohexanediol isomers are outlined below.

This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901) using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide as the co-oxidant.[17]

Materials:

-

Cyclohexene

-

N-methylmorpholine-N-oxide dihydrate (NMO)

-

Osmium tetroxide (in t-butanol)

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (Magnesol)

-

1 N Sulfuric acid

-

Sodium chloride

-

Ethyl acetate (B1210297)

-

n-Butanol

Procedure:

-

A mixture of N-methylmorpholine-N-oxide dihydrate (155 mmol), water (50 mL), acetone (20 mL), and osmium tetroxide (80 mg) in t-butanol (8 mL) is prepared.[17]

-

Distilled cyclohexene (100 mmol) is added to the mixture. The reaction temperature is maintained at room temperature using a water bath.[17]

-

The reaction is stirred overnight at room temperature under a nitrogen atmosphere.[17]

-

A slurry of sodium hydrosulfite (1 g), magnesium silicate (12 g), and water (80 ml) is added to the reaction mixture, and the magnesium silicate is filtered off.[17]

-

The filtrate is neutralized to pH 7 with 1 N H₂SO₄, and the acetone is evaporated under vacuum.[17]

-

The pH is further adjusted to 2, and the solution is saturated with NaCl and extracted with ethyl acetate.[17]

-

The aqueous phase is concentrated by azeotropic distillation with n-butanol and further extracted with ethyl acetate.[17]

-

The combined ethyl acetate layers are dried and evaporated to yield the crystalline product.[17]

-

Recrystallization from ether can be performed for further purification.[17]

This method involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis to yield trans-1,2-cyclohexanediol.[18][19]

Materials:

-

Cyclohexene

-

Formic acid (90%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (B78521)

-

Ethyl acetate

Procedure:

-

In a three-necked flask, formic acid (90%) and hydrogen peroxide (30%) are mixed.[18]

-

Cyclohexene is added dropwise while maintaining the reaction temperature between 40°C and 50°C.[18][19]

-

After the addition is complete, the mixture is kept at 40°C for 1 hour and then allowed to stand overnight at room temperature.[19]

-

Formic acid and water are removed by distillation under reduced pressure.[19]

-

An ice-cold solution of sodium hydroxide in water is added to the residue, ensuring the temperature does not exceed 45°C.[19]

-

The alkaline solution is warmed to 45°C, and an equal volume of ethyl acetate is added for extraction.[19]

-

The mixture is thoroughly extracted with ethyl acetate multiple times. The combined organic layers are concentrated by distillation.[19]

-

The mixture is cooled to 0°C to crystallize the product, which is then collected by filtration.[19]

Biological Activity and Signaling Pathways

trans-1,2-Cyclohexanediol is a known human xenobiotic metabolite, resulting from the metabolism of compounds like cyclohexene oxide.[9] The enzyme cyclohexane-1,2-diol dehydrogenase utilizes trans-cyclohexane-1,2-diol and NAD⁺ to produce 2-hydroxycyclohexan-1-one, NADH, and H⁺.[5] This metabolic pathway is a key step in the degradation of cyclohexene-related compounds in biological systems.[3]

The oxidation of 1,2-cyclohexanediol (B165007) can ultimately lead to the formation of adipic acid, a significant precursor in various industrial syntheses, including the production of nylon.[3] The initial step in this biological pathway often involves the oxidation of cyclohexene to an epoxide, which is then hydrolyzed to 1,2-cyclohexanediol.[3]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described in Section 3.

References

- 1. CAS 931-17-9: 1,2-Cyclohexanediol | CymitQuimica [cymitquimica.com]

- 2. 1,3-Cyclohexanediol | C6H12O2 | CID 10433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1,2-Cyclohexanediol | 931-17-9 [smolecule.com]

- 4. 1,4-Cyclohexanediol | 556-48-9 [chemicalbook.com]

- 5. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]

- 6. cyclohexane-1,3-diol | 823-18-7 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]

- 11. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. chembk.com [chembk.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. 1792-81-0 CAS MSDS (cis-1,2-Cyclohexanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 1,2-Cyclohexanediol | 931-17-9 [chemicalbook.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. books.rsc.org [books.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Cyclodiol's Bridged Architecture: A Technical Deep Dive for Drug Development Professionals

An In-depth Guide to the Core Structure, Biological Activity, and Experimental Evaluation of the Synthetic Estrogen, Cyclodiol (ZK-115194)

Introduction

This compound (developmental code name ZK-115194), a synthetic estrogen developed in the 1990s, presents a unique bridged steroidal structure that has garnered interest within the scientific community.[1][2] Chemically designated as 14α,17α-ethano-17β-estradiol, its rigidified conformation, owing to the ethano bridge between the C14α and C17α positions of the estradiol (B170435) backbone, offers a valuable tool for probing the structure-activity relationships of estrogen receptor (ER) ligands. This technical guide provides a comprehensive overview of the core structural features of this compound, its biological activity, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in the field of drug development.

Core Structure and Chemical Properties

This compound is a derivative of the endogenous estrogen, 17β-estradiol. The introduction of the ethano bridge creates a pentacyclic steroidal system, which significantly influences its conformational flexibility and interaction with the estrogen receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (8R,9S,13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-ethanocyclopenta[a]phenanthrene-3,17(6H)-diol | [2] |

| Synonyms | ZK-115194, Cycloestradiol, 14α,17α-Ethano-17β-estradiol | [1][2] |

| Molecular Formula | C₂₀H₂₆O₂ | [2] |

| Molar Mass | 298.426 g/mol | [2] |

Biological Activity and Quantitative Data

This compound is a potent estrogen, exhibiting a high binding affinity for the human estrogen receptor alpha (ERα), comparable to that of estradiol.[1][2] This strong interaction translates to a similar transactivational capacity at the receptor level.[1]

Table 2: Pharmacological and Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Reference |

| Relative Binding Affinity (ERα) | 100% (compared to Estradiol) | Human | [1][2] |

| Bioavailability (Oral) | 33 ± 19% | Human (women) | [1][2] |

| Elimination Half-life | 28.7 hours | Human (women) | [1][2] |

Signaling Pathways of Estrogen Receptor Alpha (ERα)

As a potent ERα agonist, this compound is presumed to activate the same signaling cascades as endogenous estrogens. The activation of ERα can occur through two primary pathways: the classical genomic pathway and the rapid, non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the binding of the estrogen-ERα complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the regulation of gene transcription. This process is crucial for the long-term effects of estrogens.

References

Initial In Vitro Studies on Cyclodi-ol: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name ZK-115194) is a synthetic steroidal estrogen developed in the 1990s. As a derivative of estradiol (B170435), its initial in vitro characterization was crucial for determining its biological activity and potential for further development. This document provides a comprehensive overview of the foundational in vitro studies conducted on this compound, focusing on its interaction with the estrogen receptor, subsequent signaling pathways, and its genotoxic potential. The information is presented to offer a detailed understanding of its initial pharmacological profile.

Estrogen Receptor Binding and Transcriptional Activation

The primary mechanism of action for estrogens is mediated through their binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes.

Quantitative Data: Receptor Binding Affinity and Transactivation

Initial in vitro studies demonstrated that this compound is a potent estrogen, exhibiting a high affinity for the human estrogen receptor alpha (ERα). Its transactivational capacity was found to be comparable to that of the endogenous estrogen, estradiol.[1]

| Compound | Target Receptor | Relative Binding Affinity (%) | Transactivational Capacity |

| This compound (ZK-115194) | Human ERα | 100 | Similar to Estradiol |

| Estradiol | Human ERα | 100 (Reference) | High |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

The following is a generalized protocol for determining the relative binding affinity of a test compound like this compound to the estrogen receptor.

Objective: To determine the concentration of this compound required to displace 50% of a radiolabeled estrogen (e.g., [³H]-estradiol) from the estrogen receptor, and from this, to calculate its relative binding affinity (RBA) compared to estradiol.

Materials:

-

Purified human estrogen receptor α (ERα)

-

[³H]-Estradiol (radioligand)

-

Unlabeled Estradiol (reference compound)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation fluid and vials

-

Microplates or tubes

-

Filter apparatus to separate bound from free radioligand

Procedure:

-

A constant concentration of ERα and [³H]-estradiol are incubated in the assay buffer.

-

Increasing concentrations of unlabeled estradiol (for the reference curve) or this compound (for the test curve) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The incubation is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, corresponding to the bound [³H]-estradiol, is quantified by liquid scintillation counting.

-

The data are plotted as the percentage of [³H]-estradiol bound versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both estradiol and this compound from their respective competition curves.

-

The Relative Binding Affinity (RBA) of this compound is calculated using the formula: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.

Experimental Protocol: Estrogen Receptor Transcriptional Activation Assay

This protocol describes a general method for assessing the ability of this compound to activate the transcriptional activity of the estrogen receptor in a cellular context.

Objective: To quantify the dose-dependent activation of a reporter gene under the control of an estrogen-responsive element (ERE) in response to this compound treatment.

Materials:

-

A suitable mammalian cell line (e.g., MCF-7, HeLa) that is responsive to estrogens.

-

A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

A plasmid expressing the human estrogen receptor α (if the cell line does not endogenously express it at sufficient levels).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Estradiol (positive control).

-

This compound (test compound).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then transfected with the ERE-reporter plasmid (and the ERα expression plasmid if necessary) using a suitable transfection reagent.

-

After an appropriate incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound or estradiol. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a sufficient time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

The results are expressed as fold induction of reporter activity over the vehicle control.

-

A dose-response curve is generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathway

As a potent estrogen, this compound is expected to activate the classical estrogen signaling pathway. This involves binding to the estrogen receptor in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This, in turn, recruits co-activators and the transcriptional machinery to initiate gene expression.

Caption: Classical estrogen signaling pathway activated by this compound.

Genotoxicity Studies

The genotoxic potential of new steroid compounds is a critical aspect of their preclinical safety assessment. This compound was evaluated for its ability to induce gene mutations in standard in vitro toxicology assays.

Quantitative Data: Mutagenicity Assays

Studies conducted by Lang and Reimann in 1993 investigated the mutagenic potential of several steroidal compounds. The results for the class of compounds including this compound were negative in both the Ames test and the HGPRT assay, indicating a lack of induced gene mutations under the tested conditions.[2][3]

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium strains | With and Without | Non-mutagenic |

| HGPRT Assay | V79 Chinese Hamster Cells | With and Without | Non-mutagenic |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The following is a generalized protocol for the Ames test.

Objective: To assess the potential of this compound to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (known mutagens for each strain, with and without S9).

-

S9 fraction from induced rat liver for metabolic activation.

-

Minimal glucose agar (B569324) plates.

-

Top agar.

Procedure:

-

The test is performed with and without the S9 metabolic activation system.

-

A small amount of the bacterial culture is pre-incubated with various concentrations of this compound or control substances.

-

For tests with metabolic activation, the S9 mix is added to the pre-incubation tube.

-

After a short pre-incubation, the mixture is combined with molten top agar and poured onto the surface of minimal glucose agar plates.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is statistically significant.

Experimental Protocol: HGPRT Gene Mutation Assay in Mammalian Cells

The following is a generalized protocol for the Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) assay.

Objective: To evaluate the potential of this compound to induce forward mutations at the HGPRT locus in a mammalian cell line.

Materials:

-

Chinese Hamster V79 cell line (or other suitable cell line).

-

Cell culture medium and supplements.

-

This compound dissolved in a suitable solvent.

-

Positive controls (known mutagens, e.g., EMS or B(a)P).

-

S9 fraction for metabolic activation.

-

Selective agent (e.g., 6-thioguanine).

Procedure:

-

V79 cells are exposed to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

-

After the treatment period, the cells are washed and cultured in fresh medium for a period (the "expression time," typically 6-8 days) to allow for the fixation and expression of any induced mutations.

-

Following the expression period, the cells are seeded at a known density in both non-selective medium (to determine cloning efficiency) and selective medium containing 6-thioguanine.

-

Only cells with a mutation in the HGPRT gene can survive and form colonies in the presence of 6-thioguanine.

-

After an appropriate incubation period, the colonies are fixed, stained, and counted.

-

The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells (determined from the cloning efficiency plates).

-

A compound is considered mutagenic if it produces a dose-dependent and statistically significant increase in the mutant frequency.

Summary and Conclusion

The initial in vitro evaluation of this compound (ZK-115194) characterized it as a potent synthetic estrogen with a high binding affinity for the human estrogen receptor α and a transcriptional activation capacity similar to that of estradiol. These findings established its primary mechanism of action. Furthermore, genotoxicity assessments using the Ames test and the HGPRT assay indicated that this compound did not induce gene mutations under the conditions of these studies. This foundational in vitro profile provided the basis for its further pharmacological investigation.

References

An In-Depth Technical Guide on the Biological Activity of Cyclodiol (ZK-115194)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name ZK-115194) is a synthetic steroidal estrogen that was developed and studied in the 1990s but was never marketed for clinical use. As a derivative of estradiol (B170435), its primary biological activity is characterized by a potent interaction with the estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its estrogenic properties, pharmacokinetic profile, and genotoxic potential. Detailed experimental methodologies and quantitative data are presented to facilitate a deeper understanding of its molecular pharmacology.

Estrogenic Activity

This compound's principal biological function is its potent estrogenic activity, mediated through its high affinity for the estrogen receptor alpha (ERα).

Estrogen Receptor Binding Affinity

Studies have demonstrated that this compound exhibits a high relative binding affinity (RBA) for the human ERα, which is comparable to that of the endogenous estrogen, 17β-estradiol.

Table 1: Estrogen Receptor Alpha Binding Affinity

| Compound | Relative Binding Affinity (RBA) (%) | Receptor Source |

| 17β-Estradiol | 100 | Human ERα |

| This compound (ZK-115194) | 100[1] | Human ERα |

Estrogen Receptor Transactivation

Experimental Protocol: Estrogen Receptor Binding Assay (Competitive Binding Assay)

A common method to determine the relative binding affinity of a compound for the estrogen receptor is a competitive binding assay. The following is a generalized protocol:

-

Preparation of Receptor Cytosol: Uteri from ovariectomized rats or recombinant human ERα can be used as the receptor source. The tissue is homogenized in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in postmenopausal women, providing insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of this compound (ZK-115194) in Postmenopausal Women

| Parameter | Value | Route of Administration |

| Absolute Bioavailability | 33 ± 19%[1] | Oral |

| Elimination Half-life | 28.7 hours[1] | Oral |

Experimental Protocol: Pharmacokinetic Study in Humans

The pharmacokinetic profile of this compound was determined in a clinical study involving postmenopausal women. A generalized protocol for such a study is as follows:

-

Study Population: A cohort of healthy postmenopausal women is recruited.

-

Drug Administration: A single oral dose of this compound is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected at predefined time points over a period of several days.

-

Plasma Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Genotoxicity

This compound has been reported to exhibit genotoxic potential, similar to other steroidal estrogens.

Genotoxicity Assays

The genotoxic effects of this compound have been investigated using standard in vitro and in vivo assays.

Table 3: Summary of Genotoxicity Data for this compound (ZK-115194)

| Assay | Result | Species/Cell Line |

| Ames Test | Reported to be studied | Salmonella typhimurium |

| Micronucleus Test | Reported to be studied | In vivo (rodent) |

Experimental Protocols

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Animal Model: Typically, rodents such as mice or rats are used.

-

Drug Administration: The animals are treated with this compound, usually via oral gavage or intraperitoneal injection.

-

Tissue Collection: At appropriate time points after treatment, bone marrow or peripheral blood samples are collected.

-

Slide Preparation and Analysis: The collected cells are processed and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Data Analysis: A statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates that the compound is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosome loss).

Signaling Pathways

As an estrogen receptor agonist, this compound is expected to activate the same signaling pathways as endogenous estrogens. The primary mechanism involves binding to and activating ERα, which then modulates gene expression through both classical and non-classical pathways.

Classical (ERE-Dependent) Signaling Pathway

Non-Classical (ERE-Independent) Signaling Pathway

Experimental Workflow: Investigating Estrogenic Activity

References

The Pharmacological Profile of 14α,17α-Ethano-17β-Estradiol: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific pharmacological data for 14α,17α-ethano-17β-estradiol. This guide, therefore, provides a comprehensive framework for the potential pharmacological evaluation of this compound, drawing upon established methodologies and the known profiles of the closely related endogenous estrogens, 17β-estradiol (E2) and its stereoisomer, 17α-estradiol. This document is intended for researchers, scientists, and drug development professionals to outline the requisite experimental approaches for characterizing novel steroidal estrogens.

Introduction

14α,17α-ethano-17β-estradiol is a synthetic derivative of estradiol, featuring a key structural modification—an ethano bridge between the 14α and 17α positions. This structural constraint is anticipated to significantly influence its interaction with estrogen receptors (ERs) and, consequently, its overall pharmacological profile. Understanding this profile is crucial for determining its potential therapeutic applications, whether as an agonist, antagonist, or selective estrogen receptor modulator (SERM).

This technical guide will detail the essential in vitro and in vivo assays, data presentation standards, and the underlying signaling pathways pertinent to the characterization of a novel estrogenic compound like 14α,17α-ethano-17β-estradiol.

Receptor Binding Affinity

A fundamental aspect of a novel estrogen's pharmacological profile is its binding affinity for the two main estrogen receptor subtypes: ERα and ERβ. Competitive binding assays are the standard method for determining the relative binding affinity (RBA) of a test compound compared to the endogenous ligand, 17β-estradiol.

Quantitative Data: Receptor Binding Affinity

The following table illustrates how binding affinity data for 14α,17α-ethano-17β-estradiol would be presented, with hypothetical values for demonstration.

| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) [17β-Estradiol = 100%] |

| 14α,17α-Ethano-17β-Estradiol | ERα | Data Not Available | Data Not Available | Data Not Available |

| ERβ | Data Not Available | Data Not Available | Data Not Available | |

| 17β-Estradiol (Reference) | ERα | 2.82[1][2] | 0.65[1][2] | 100 |

| ERβ | Varies by assay | Varies by assay | 100 | |

| 17α-Estradiol (Reference) | ERα | ~1500 pg/ml for similar response to 100 pg/ml 17β-E2[3] | Data Not Available | Low |

| ERβ | Lower affinity than 17β-E2[4] | Data Not Available | Low |

Note: IC50 and Ki values are dependent on specific experimental conditions. The data for 17α-estradiol highlights its significantly lower potency compared to 17β-estradiol.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a typical competitive radiometric binding assay using rat uterine cytosol, a rich source of ERα.[5]

I. Materials and Reagents:

-

Test Compound: 14α,17α-ethano-17β-estradiol

-

Radioligand: [³H]-17β-estradiol

-

Reference Compound: Unlabeled 17β-estradiol

-

Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4

-

Hydroxylapatite (HAP) slurry

-

Rat Uterine Cytosol: Prepared from ovariectomized rats.[5]

-

Scintillation fluid and vials

II. Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Competitive Binding Assay:

-

Assay tubes are prepared in triplicate for each concentration of the test and reference compounds.

-

A fixed concentration of [³H]-17β-estradiol is added to each tube.

-

Increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or the test compound (14α,17α-ethano-17β-estradiol) are added.

-

Rat uterine cytosol is added to each tube and incubated to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand by adding HAP slurry and washing.

-

The radioactivity in the HAP pellet is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data is used to generate a competition curve by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from the curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value.

-

The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

In Vitro Functional Activity